molecular formula C29H40N6O6 B134486 Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide CAS No. 156125-05-2

Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide

Cat. No. B134486
CAS RN: 156125-05-2
M. Wt: 568.7 g/mol
InChI Key: ODDBDWLXIVIEMG-YGOYIFOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide, also known as YAG-NIP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is composed of six amino acids and is commonly used as a research tool in biochemistry and pharmacology. In

Mechanism of Action

The mechanism of action of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is not fully understood. However, it is believed to work by binding to specific proteins and altering their function. It has been shown to inhibit the activity of certain enzymes and to modulate the function of ion channels.
Biochemical and Physiological Effects:
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. In addition, Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has been shown to modulate the function of ion channels, which are involved in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

One advantage of using Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide in lab experiments is its high purity and stability. It is also relatively easy to synthesize using SPPS techniques. However, one limitation of using Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is its high cost compared to other research tools. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide. One area of focus is the development of new therapeutic agents based on the structure of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide. Another area of interest is the use of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide as a tool to study the regulation of protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide and its potential applications in various fields.
Conclusion:
In conclusion, Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using SPPS techniques and has a wide range of applications in scientific research. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide in lab experiments, there are several future directions for research on this peptide.

Synthesis Methods

Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The process begins with the attachment of the first amino acid to the resin followed by the addition of each subsequent amino acid. The peptide chain is then cleaved from the resin and purified to obtain the final product.

Scientific Research Applications

Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has a wide range of applications in scientific research. One of its primary uses is as a tool to study the structure and function of proteins. It has been used to investigate the binding sites of various proteins and to identify potential drug targets. In addition, Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has been used in studies on the regulation of protein-protein interactions and the development of new therapeutic agents.

properties

CAS RN

156125-05-2

Product Name

Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide

Molecular Formula

C29H40N6O6

Molecular Weight

568.7 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]-[2-(propan-2-ylamino)acetyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C29H40N6O6/c1-18(2)32-16-25(37)35(29(41)24(31-4)15-20-8-6-5-7-9-20)26(38)17-33-27(39)19(3)34-28(40)23(30)14-21-10-12-22(36)13-11-21/h5-13,18-19,23-24,31-32,36H,14-17,30H2,1-4H3,(H,33,39)(H,34,40)/t19-,23+,24+/m1/s1

InChI Key

ODDBDWLXIVIEMG-YGOYIFOWSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N(C(=O)CNC(C)C)C(=O)[C@H](CC1=CC=CC=C1)NC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

SMILES

CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC

Canonical SMILES

CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC

Other CAS RN

156125-05-2

synonyms

peptide 82-205
TAGMPGNI
Tyr-D-Ala-Gly-Me-Phe-Gly-NH-C3H7-iso
tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide

Origin of Product

United States

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